molecular formula C8H10N2S B13218084 2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione

2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione

Cat. No.: B13218084
M. Wt: 166.25 g/mol
InChI Key: IPFPZYZBXHZNLH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione is a heterocyclic compound that features a pyridazine ring with a thione group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone or dione, followed by cyclization and introduction of the thione group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-methylpyridazine-3-thione
  • 2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-one

Uniqueness

2-Cyclopropyl-5-methyl-2,3-dihydropyridazine-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2-cyclopropyl-5-methylpyridazine-3-thione

InChI

InChI=1S/C8H10N2S/c1-6-4-8(11)10(9-5-6)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

IPFPZYZBXHZNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N(N=C1)C2CC2

Origin of Product

United States

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